Tris(5-norbornen-2-ylmethyl) phosphite
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Overview
Description
Tris(5-norbornen-2-ylmethyl) phosphite: is an organophosphorus compound characterized by the presence of three 5-norbornen-2-ylmethyl groups attached to a phosphite core. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-norbornen-2-ylmethyl) phosphite typically involves the reaction of 5-norbornen-2-ylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate chlorophosphites, which subsequently react with additional 5-norbornen-2-ylmethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and microreactors are often employed to enhance reaction efficiency and yield. The use of stoichiometric ratios of reactants and optimized reaction conditions, such as temperature and solvent choice, ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(5-norbornen-2-ylmethyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under mild conditions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis reactions.
Major Products:
Oxidation: Phosphates.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Chemistry: Tris(5-norbornen-2-ylmethyl) phosphite is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity .
Biology and Medicine: In biological research, the compound is explored for its potential as an antioxidant and stabilizer. It can protect biomolecules from oxidative damage, making it valuable in the development of pharmaceuticals and therapeutic agents .
Industry: The compound is used as an additive in polymer production to enhance thermal stability and resistance to degradation. It is also employed in the manufacture of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of Tris(5-norbornen-2-ylmethyl) phosphite involves its ability to donate electrons and stabilize free radicals. This antioxidant property is crucial in preventing oxidative degradation of polymers and biomolecules. The compound interacts with molecular targets such as hydroperoxides, decomposing them into non-reactive species and thereby inhibiting radical chain reactions .
Comparison with Similar Compounds
- Bis(5-norbornen-2-ylmethyl) phosphite
- Tris(5-norbornen-2-ylmethyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(5-norbornen-2-ylmethyl) phosphite is unique due to its three norbornene groups, which provide steric hindrance and enhance its stability compared to Bis(5-norbornen-2-ylmethyl) phosphite. Unlike Tris(5-norbornen-2-ylmethyl) phosphate, it retains the phosphite functionality, making it more reactive in certain chemical processes. Compared to Tris(2-chloroethyl) phosphate, it offers better thermal stability and lower toxicity, making it more suitable for applications in sensitive environments .
Properties
CAS No. |
66119-40-2 |
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Molecular Formula |
C24H33O3P |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
tris(2-bicyclo[2.2.1]hept-5-enylmethyl) phosphite |
InChI |
InChI=1S/C24H33O3P/c1-4-19-7-16(1)10-22(19)13-25-28(26-14-23-11-17-2-5-20(23)8-17)27-15-24-12-18-3-6-21(24)9-18/h1-6,16-24H,7-15H2 |
InChI Key |
GUFZRRVHTRKMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COP(OCC3CC4CC3C=C4)OCC5CC6CC5C=C6 |
Origin of Product |
United States |
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